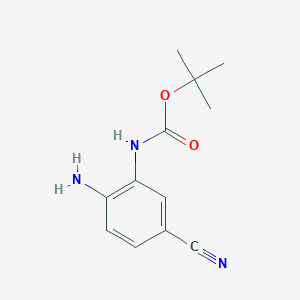

tert-butyl N-(2-amino-5-cyanophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-amino-5-cyanophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-8(7-13)4-5-9(10)14/h4-6H,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPKRHHURHVQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Significance of tert-Butyl N-(2-Amino-5-Cyanophenyl)carbamate

The compound features a tert-butoxycarbonyl (Boc) group protecting the aromatic amine, while the cyano substituent at the 5-position enhances electronic stability. This configuration is pivotal for subsequent coupling reactions in drug discovery, particularly for kinase inhibitors and antiviral agents. The Boc group’s orthogonal deprotection under acidic conditions ensures compatibility with multifunctional substrates.

Synthetic Routes to this compound

Direct Boc Protection of 2-Amino-5-Cyanophenol

The most widely reported method involves reacting 2-amino-5-cyanophenol with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Procedure :

- Step 1 : Dissolve 2-amino-5-cyanophenol (1.0 equiv) in anhydrous tetrahydrofuran (THF).

- Step 2 : Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and (Boc)₂O (1.2 equiv) dropwise at 0°C.

- Step 3 : Stir at room temperature for 3–8 hours, monitoring via TLC.

- Step 4 : Quench with citric acid, extract with ethyl acetate, and purify via recrystallization.

Yield : 85–92%.

Key Insight : Excess (Boc)₂O minimizes di-Boc byproducts, while DMAP accelerates acylation.

Catalytic Boc Protection Using Sulfonated Graphene Oxide

A greener approach employs sulfonated reduced graphene oxide (SrGO) as a heterogeneous catalyst.

Procedure :

- Step 1 : Mix 2-amino-5-cyanophenol (1.0 equiv) and (Boc)₂O (1.0 equiv) with SrGO (7.5 mg/mmol substrate).

- Step 2 : React under solvent-free conditions at 25°C for 10–30 minutes.

- Step 3 : Filter the catalyst, wash with ethyl acetate, and concentrate.

Alternative Pathways via Intermediate Functionalization

Cyanation of tert-Butyl N-(2-Amino-5-Bromophenyl)carbamate

A halogen-cyano exchange using CuCN in DMF at 120°C converts bromo to cyano groups.

Yield : 78–82%.

Limitation : Requires stringent temperature control to avoid decarboxylation.

Reductive Amination of 5-Cyano-2-Nitrophenol

- Step 1 : Protect 5-cyano-2-nitrophenol with Boc anhydride.

- Step 2 : Reduce the nitro group using H₂/Pd-C in ethanol.

Optimization and Mechanistic Analysis

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-butyl N-(2-amino-5-cyanophenyl)carbamate can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

- Oxidation products include oxides of the original compound.

- Reduction products include amines.

- Substitution products vary depending on the nucleophile used .

Scientific Research Applications

Chemistry: tert-butyl N-(2-amino-5-cyanophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: It is investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-5-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to a decrease in enzyme function. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWG): The cyano group in the target compound increases electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with methoxy or methyl groups in analogs like the 3,5-dimethoxy derivative, which promote electron-donating effects .

- Amino Group Positioning: The 2-amino substituent in the target compound creates ortho-directing effects, differentiating it from meta-substituted analogs (e.g., 3-amino-5-methylphenyl derivative) .

- Fluorinated Analogs: Compounds with fluorine substituents (e.g., 2,4-difluorophenyl) exhibit enhanced lipophilicity and metabolic resistance compared to cyano-containing derivatives .

Biological Activity

Tert-butyl N-(2-amino-5-cyanophenyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and an amino-substituted cyanophenyl moiety, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.27 g/mol. The structural components include:

- Tert-butyl group : Enhances lipophilicity and steric bulk.

- Amino group : Potential for hydrogen bonding with biological receptors.

- Cyanophenyl moiety : May provide electronic effects that influence reactivity and binding.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, particularly enzymes and receptors. Key points include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by forming covalent bonds with the active site, which leads to decreased enzyme function. This suggests potential applications in targeting enzymes involved in disease pathways.

- Receptor Modulation : It may also modulate receptor activity by binding to receptor sites, altering their conformation and influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can decrease cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

- CYP Enzyme Inhibition : Similar compounds have been noted to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Study on KRAS G12C Inhibitors : Research on related compounds has demonstrated their ability to bind covalently to mutant KRAS proteins, leading to significant reductions in tumor growth in xenograft models. These findings highlight the potential for carbamate derivatives in targeted cancer therapies .

- Antibacterial Studies : Investigations into thiosemicarbazone derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications similar to those seen in this compound could yield effective antimicrobial agents .

Data Table of Biological Activities

Q & A

Basic: How is tert-butyl N-(2-amino-5-cyanophenyl)carbamate synthesized, and what are the critical parameters affecting yield and purity?

Methodological Answer:

The synthesis typically involves reacting 2-amino-5-cyanophenylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for optimal solubility and reaction kinetics .

- Temperature : Reactions are performed at 0–25°C to minimize side reactions (e.g., cyano group hydrolysis) .

- Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete carbamate formation while avoiding excess reagent .

- Workup : Sequential washing with aqueous HCl (1M) and NaHCO₃ removes unreacted starting materials and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.